(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane
Overview
Description
“(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the CAS Number: 2187435-17-0. It has a molecular weight of 250.39 . The IUPAC name for this compound is tert-butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H19FOSi/c1-7-11-10-12 (8-9-13 (11)15)16-17 (5,6)14 (2,3)4/h1,8-10H,2-6H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Catalysis and Polymerization :
- Kobayashi et al. (2002) describe a method for ethynylating phenols at the ortho position, which can be applied to various substituted phenols, yielding ortho-ethynylated products in high yields. This process involves the addition of phenoxygallium to haloethyne, followed by the elimination of GaCl3, suggesting potential applications in catalysis and material synthesis (Kobayashi, Arisawa, & Yamaguchi, 2002).
Synthesis of Fluorinated Compounds :
- Pomeisl et al. (2007) discuss the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones. This process involves acid-catalyzed cyclization and Z/E photoisomerization, suggesting potential applications in the synthesis of novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Organic Synthesis and Molecular Design :
- Demircan (2014) reports on palladium-catalyzed intra/intermolecular cascade cross couplings incorporating bicyclopropylidene. This study involves compounds related to (3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane, indicating its utility in complex organic synthesis and molecular design (Demircan, 2014).
Electrochemical Applications :
- Sawaguchi, Fukuhara, & Yoneda (2001) explored the anodic fluorination of 2,6-di-tert-butylphenols. Their findings reveal novel insights into the electrochemical oxidative fluorination mechanism, suggesting possible applications in electrochemistry and material science (Sawaguchi, Fukuhara, & Yoneda, 2001).
Photophysical and Antioxidant Properties :
- Makawana & Singh (2020) conducted a study on dendrimers with a common benzenetricarbonyl core. They observed superhydrophobic properties and scavenging activities, indicating potential applications in materials science for developing novel antioxidants and investigating structure-property relationships in organic compounds (Makawana & Singh, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, suggesting that use should be in well-ventilated areas, exposure or inhalation should be avoided, and protective gloves/eye protection/face protection should be used .
properties
IUPAC Name |
tert-butyl-(3-ethynyl-4-fluorophenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FOSi/c1-7-11-10-12(8-9-13(11)15)16-17(5,6)14(2,3)4/h1,8-10H,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVSDGXCTIHEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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